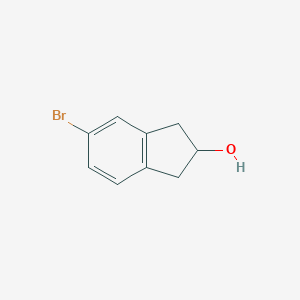

5-Bromoindan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVONEHTDRTAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479854 | |

| Record name | 5-bromoindan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862135-61-3 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862135-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromoindan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoindan-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, synthesis, and spectral data of 5-Bromoindan-2-ol, a halogenated derivative of 2-indanol. Due to the limited availability of experimental data for this specific compound, this guide combines experimentally determined values with predicted data from reputable computational models to offer a comprehensive profile. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physical Properties

The physical characteristics of 5-Bromoindan-2-ol are crucial for its handling, purification, and application in synthetic chemistry. While experimental data is scarce, the following table summarizes the available and predicted physical properties.

| Property | Value | Source |

| Melting Point | 115-117 ºC | Experimental Data |

| Boiling Point | 314.5 ± 37.0 °C (at 760 mmHg) | Predicted |

| Density | 1.6 ± 0.1 g/cm³ | Predicted |

| pKa | 14.2 ± 0.2 | Predicted |

| LogP | 2.5 | Predicted |

| Solubility | Data not available | - |

Predicted values are generated using advanced computational algorithms and should be considered estimates. Experimental verification is recommended.

Synthetic Protocols

The synthesis of 5-Bromoindan-2-ol can be approached through a multi-step process starting from commercially available 2-indanone. The general synthetic workflow involves the bromination of the aromatic ring followed by the reduction of the ketone.

Experimental Workflow: Synthesis of 5-Bromoindan-2-ol

Caption: Synthetic pathway for 5-Bromoindan-2-ol from 2-indanone.

Step 1: Synthesis of 5-Bromo-2-indanone (Predicted Protocol)

This procedure is based on standard electrophilic aromatic substitution methods for ketones with an aromatic ring.

Materials:

-

2-Indanone

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-indanone in dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of anhydrous iron(III) bromide to the stirred solution.

-

Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess bromine.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-indanone.

Step 2: Synthesis of 5-Bromoindan-2-ol

This protocol is adapted from the known reduction of 2-indanone.

Materials:

-

Crude 5-Bromo-2-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude 5-bromo-2-indanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain crude 5-Bromoindan-2-ol.

Purification

The crude 5-Bromoindan-2-ol can be purified by recrystallization.

Materials:

-

Crude 5-Bromoindan-2-ol

-

A suitable solvent system (e.g., a mixture of hexane and ethyl acetate, or toluene)

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.5 | m | 1H | CH-OH |

| ~3.2 | dd | 2H | Ar-CH₂ |

| ~2.8 | dd | 2H | Ar-CH₂ |

| ~2.0 | s | 1H | OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~142 | Ar-C |

| ~140 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C-Br |

| ~75 | CH-OH |

| ~40 | CH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch |

| ~3100-3000 | Ar C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1480 | Ar C=C stretch |

| ~1050 | C-O stretch |

| ~600-500 | C-Br stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 212/214 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 194/196 | [M-H₂O]⁺ |

| 133 | [M-Br]⁺ |

Signaling Pathways and Biological Activity

Currently, there is no published research available in public databases detailing the involvement of 5-Bromoindan-2-ol in any specific signaling pathways or its biological activity. Its structural similarity to other indane derivatives suggests potential applications in medicinal chemistry, but this would require experimental investigation.

Logical Relationship for Property Prediction

The prediction of the physical and spectral properties of 5-Bromoindan-2-ol relies on established computational chemistry methods.

Caption: Logic for predicting properties of 5-Bromoindan-2-ol.

This guide provides a foundational understanding of 5-Bromoindan-2-ol based on the currently available information. Further experimental validation is essential to confirm the predicted data and to explore the potential applications of this compound.

An In-depth Technical Guide to 5-Bromoindan-2-ol and its Isomer, 5-Bromoindan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 5-Bromoindan-2-ol and its structural isomer, 5-Bromoindan-1-ol. Due to the limited availability of data for 5-Bromoindan-2-ol, this document focuses primarily on the more extensively characterized 5-Bromoindan-1-ol, offering insights relevant to its application in research and development.

Chemical Structure and Identification

The core structure is a bromo-substituted indanol, an aromatic alcohol with a bicyclic structure. The key distinction between the two isomers lies in the position of the hydroxyl (-OH) group on the five-membered ring.

-

5-Bromoindan-2-ol : The hydroxyl group is at the second position.

-

5-Bromoindan-1-ol : The hydroxyl group is at the first position.

The chemical identifiers and key properties for both isomers are summarized below.

Table 1: Chemical Identification of 5-Bromoindan-2-ol

| Identifier | Value |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-2-ol |

| Synonyms | 5-bromo-2-indanol |

| CAS Number | Not Available |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| SMILES | OC1CC2=C(C1)C=C(Br)C=C2 |

| InChIKey | QYVONEHTDRTAHN-UHFFFAOYAY |

Table 2: Chemical Identification of 5-Bromoindan-1-ol

| Identifier | Value |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-ol |

| Synonyms | 5-Bromo-1-indanol |

| CAS Number | 34598-50-0 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| SMILES | C1CC(C2=CC=C(C=C12)Br)O |

| InChIKey | DRXIUUZVRAOHBS-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data for these compounds is sparse in publicly available literature. The table below summarizes the known physical properties.

Table 3: Physicochemical Data of Bromoindan-ol Isomers

| Property | 5-Bromoindan-2-ol | 5-Bromoindan-1-ol |

| Melting Point | 115-117 °C | 77-79 °C |

| Boiling Point | Not Available | 307.7±37.0 °C (Predicted) |

| Density | Not Available | 1.617±0.06 g/cm³ (Predicted) |

| pKa | Not Available | 14.05±0.20 (Predicted) |

| Appearance | White to off-white solid | White to off-white solid |

Synthesis and Experimental Protocols

While synthetic routes for 5-bromoindanols are not extensively detailed, protocols involving these compounds as reactants are available. 5-Bromo-1-indanol serves as a precursor for the synthesis of 5-Bromo-1-indanone, a key intermediate in various organic syntheses.

Experimental Protocol: Oxidation of 5-Bromo-1-indanol to 5-Bromo-1-indanone

This protocol describes the oxidation of the secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol, to the corresponding ketone.

Materials:

-

5-Bromo-2,3-dihydro-1H-inden-1-ol (1 mmol)

-

70% tert-Butyl hydroperoxide (TBHP) in water (6 or 10 equivalents)

-

Saturated sodium thiosulfate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

A solution of 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol) and 70% TBHP (6 or 10 equiv.) is stirred at 100°C for 24 hours.

-

The reaction mixture is then cooled to room temperature.

-

The reaction is quenched by adding a saturated solution of sodium thiosulfate (5 mL).

-

The product is extracted with dichloromethane (3 x 10 mL).

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel, using petroleum ether or a mixture of petroleum ether/ethyl acetate as the eluent to yield 5-bromo-1-indanone.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the oxidation of 5-Bromo-1-indanol.

Caption: Workflow for the oxidation of 5-Bromo-1-indanol.

Potential Applications in Drug Development

A Technical Overview of 5-Bromoindan-2-ol: Properties and Characterization Workflow

This technical guide provides essential information regarding the chemical properties of 5-Bromoindan-2-ol, tailored for researchers, scientists, and professionals in drug development. The document outlines the compound's molecular formula and weight, and presents a generalized workflow for its chemical characterization.

Core Chemical Data

The fundamental molecular properties of 5-Bromoindan-2-ol are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value |

| Molecular Formula | C₉H₉BrO[1] |

| Molecular Weight | 213.074 g/mol [1] |

Generalized Experimental Workflow for Characterization

To assist researchers, a standardized workflow for the synthesis and characterization of a chemical compound such as 5-Bromoindan-2-ol is outlined. This process ensures the purity and confirms the identity of the synthesized compound before its use in further applications. Detailed experimental protocols are specific to the synthetic route chosen and the analytical equipment used, and therefore are not provided here.

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

References

Spectroscopic Profile of 5-Bromoindan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Bromoindan-2-ol is presented below. This data is essential for sample handling and for the interpretation of analytical results.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | --INVALID-LINK--[1] |

| Molecular Weight | 213.07 g/mol | --INVALID-LINK--[1] |

| Melting Point | 115-117 °C | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data (Expected)

The following tables summarize the anticipated NMR, IR, and MS spectral data for 5-Bromoindan-2-ol. These predictions are based on the analysis of its structural features and comparison with similar bromo-substituted indanol derivatives.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.5 | m | 1H | CH-OH |

| ~3.2 | dd | 1H | CH₂ |

| ~2.9 | dd | 1H | CH₂ |

| ~2.0 | s (broad) | 1H | OH |

¹³C NMR (Carbon NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C |

| ~140 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C-Br |

| ~75 | CH-OH |

| ~40 | CH₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~600-500 | Medium-Strong | C-Br stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 212/214 | [M]⁺ molecular ion peak (characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 194/196 | [M-H₂O]⁺ |

| 133 | [M-Br]⁺ |

| 115 | [M-Br-H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and can be adapted for the analysis of 5-Bromoindan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm NMR tube.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[2]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Spectral Width: A wider spectral width is needed to cover the carbon chemical shift range (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[2]

-

Relaxation Delay: A delay of 2 seconds is appropriate.[2]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[2]

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.[2]

-

Acquisition:

-

Data Processing: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[2]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is a common technique for this type of molecule. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

-

Acquisition:

-

Ionization Mode: Select either positive or negative ion mode, depending on the analyte's properties.

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 5-Bromoindan-2-ol.

References

5-Bromoindan-2-ol: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a halogenated derivative of 2-indanol. This document details its discovery, presents a thorough experimental protocol for its synthesis, summarizes its key physicochemical properties, and explores its potential applications in the field of medicinal chemistry and drug development.

Discovery and History

The first documented synthesis of 5-Bromoindan-2-ol appears in a 2005 publication in the journal Tetrahedron. The development of this compound and other substituted indanones and indanols was driven by the need for versatile chemical intermediates in the synthesis of more complex molecules, particularly for drug discovery programs. The indane scaffold itself is recognized as a "privileged" structure in medicinal chemistry, as it is a core component of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indane ring system provides two distinct points for further chemical modification, making 5-Bromoindan-2-ol a valuable building block for creating diverse molecular libraries for screening and lead optimization.

Physicochemical Properties

A summary of the known quantitative data for 5-Bromoindan-2-ol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | ChemSynthesis |

| Molecular Weight | 213.07 g/mol | ChemSynthesis |

| Melting Point | 115-117 °C | ChemSynthesis |

| Appearance | Solid | Inferred |

Experimental Protocol: Synthesis of 5-Bromoindan-2-ol

The synthesis of 5-Bromoindan-2-ol is achieved through the reduction of its corresponding ketone precursor, 5-bromo-2-indanone. The following protocol is based on established chemical literature.

Reaction Scheme:

A schematic of the reduction of 5-bromo-2-indanone to 5-Bromoindan-2-ol.

Materials:

-

5-bromo-2-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-indanone (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 5-Bromoindan-2-ol.

-

Applications in Drug Development

While specific drugs derived directly from 5-Bromoindan-2-ol are not yet on the market, its structural motifs are present in a variety of pharmacologically active compounds. The indane core is a key feature in several approved drugs and clinical candidates targeting a range of diseases.

The true value of 5-Bromoindan-2-ol for researchers and drug development professionals lies in its utility as a versatile intermediate. The presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for the systematic and diverse modification of the indane scaffold.

Logical Workflow for a Medicinal Chemistry Program:

A workflow illustrating the use of 5-Bromoindan-2-ol in a drug discovery program.

This workflow highlights how 5-Bromoindan-2-ol can be systematically modified at two distinct positions to generate a library of novel compounds. These compounds can then be screened against various biological targets to identify "hits." Promising hits can subsequently undergo lead optimization to improve their pharmacological properties, ultimately leading to the identification of a potential drug candidate. The exploration of substituted indanol derivatives continues to be an active area of research in the quest for new and effective therapeutics.

Potential Research Avenues for 5-Bromoindan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindan-2-ol, a halogenated derivative of the indanol scaffold, presents a compelling starting point for novel drug discovery and development. The indane framework is a well-established pharmacophore found in a variety of biologically active compounds. The presence of a bromine atom at the 5-position offers a versatile handle for synthetic modification, enabling the exploration of a diverse chemical space. This technical guide outlines potential research areas for 5-Bromoindan-2-ol, focusing on its synthesis, potential biological activities, and avenues for future investigation. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates potential applications based on the known activities of structurally related indanol and bromo-substituted heterocyclic compounds.

Physicochemical Properties of 5-Bromoindan-2-ol

A solid understanding of the fundamental physicochemical properties of 5-Bromoindan-2-ol is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Melting Point | 115-117 °C | [1] |

| Synonyms | 5-bromo-2-indanol, 5-bromo-2,3-dihydro-1H-inden-2-ol | [1] |

Synthesis of 5-Bromoindan-2-ol

The primary route for the synthesis of 5-Bromoindan-2-ol has been reported in the literature, providing a basis for its laboratory-scale preparation. Further optimization and exploration of alternative synthetic strategies could enhance yield, purity, and scalability.

Established Synthetic Route

Hypothetical Experimental Protocol (Based on general chemical principles):

-

Starting Material: 5-Bromoindan-1-one or 5-Bromo-2-indanone.

-

Reduction: The ketone is reduced to the corresponding alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

-

Reaction Conditions: The reaction is typically carried out at room temperature or cooled in an ice bath to control the reaction rate.

-

Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is quenched, typically with a weak acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure 5-Bromoindan-2-ol.

Workflow for a Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of 5-Bromoindan-2-ol.

Potential Research Areas and Biological Activities

The indane nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The introduction of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticancer Activity

Rationale: Indanone and indazole derivatives have demonstrated significant potential as anticancer agents. For instance, some indazole derivatives are approved as kinase inhibitors for cancer treatment. The 5-bromo substitution on other heterocyclic scaffolds has been shown to contribute to potent growth inhibitory activity against various cancer cell lines.

Proposed Research Workflow:

-

In Vitro Screening: Screen 5-Bromoindan-2-ol and its derivatives against a panel of human cancer cell lines (e.g., breast, lung, colon, melanoma). Standard assays like the MTT or SRB assay can be used to determine the half-maximal inhibitory concentration (IC₅₀).

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic and cell cycle regulatory proteins.

-

Signaling Pathway Analysis: Investigate the effect of the compounds on key cancer-related signaling pathways, such as the MAPK/ERK, PI3K/Akt, and Wnt pathways.

Potential Signaling Pathway for Investigation:

Caption: Hypothesized inhibition of a kinase signaling pathway.

Antimicrobial Activity

Rationale: The bromine atom can enhance the antimicrobial properties of a molecule by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes. Various bromo-substituted heterocyclic compounds have been reported to possess antibacterial and antifungal activities.

Proposed Experimental Protocol:

-

Microbial Strains: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar dilution methods to determine the MIC of 5-Bromoindan-2-ol.

-

Mechanism of Action Studies: For compounds with significant activity, further studies could include investigating their effect on microbial cell membrane integrity, biofilm formation, and specific enzymatic pathways.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening and initial mechanism of action studies.

Anti-inflammatory Activity

Rationale: Indane derivatives have been explored for their anti-inflammatory properties. Chronic inflammation is implicated in a wide range of diseases, making the development of new anti-inflammatory agents a critical area of research.

Proposed Research Plan:

-

In Vitro Assays: Evaluate the ability of 5-Bromoindan-2-ol to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Enzyme Inhibition Assays: Test the compound's ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

-

Signaling Pathway Analysis: Investigate the effect of the compound on inflammatory signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation.

Future Directions and Conclusion

5-Bromoindan-2-ol represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the potential for diverse functionalization through the bromo-substituent make it an attractive scaffold for medicinal chemistry campaigns.

Key future directions should include:

-

Library Synthesis: Creation of a library of derivatives by modifying the hydroxyl group and performing cross-coupling reactions at the bromine position to establish structure-activity relationships (SAR).

-

In Vivo Studies: For compounds that demonstrate significant in vitro activity, evaluation in relevant animal models of cancer, infection, or inflammation is a crucial next step.

-

Target Identification: For compounds with compelling cellular activity, target deconvolution studies will be necessary to identify the specific molecular targets responsible for their biological effects.

References

An In-depth Technical Guide to 5-Bromoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoindan-2-ol, a brominated indanol derivative. The document consolidates available data on its synonyms, and alternative names. Due to the limited publicly available information directly pertaining to 5-Bromoindan-2-ol, this guide also infers potential synthetic pathways and analytical methodologies based on established chemical principles and data for structurally related compounds.

Chemical Identity and Synonyms

5-Bromoindan-2-ol is a chemical compound with the molecular formula C₉H₉BrO.[1] It is also known by several alternative names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Alternative Names for 5-Bromoindan-2-ol

| Synonym/Alternative Name | Source |

| 5-bromo-2-indanol | [1] |

| 5-bromo-2,3-dihydro-1H-inden-2-ol | [1] |

| 5-brom-2,3-dihydro-1H-inden-2-ol | [1] |

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of 5-Bromoindan-2-ol is scarce. The available information is summarized in the table below.

Table 2: Physicochemical Properties of 5-Bromoindan-2-ol

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Melting Point | 115-117 °C | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthesis of 5-Bromoindan-2-ol via reduction of 5-bromo-2-indanone.

General Experimental Protocol (Inferred):

-

Dissolution: 5-bromo-2-indanone would be dissolved in a suitable protic solvent, such as methanol or ethanol, in a reaction flask.

-

Cooling: The solution would be cooled in an ice bath to control the reaction temperature.

-

Addition of Reducing Agent: A reducing agent, typically sodium borohydride (NaBH₄), would be added portion-wise to the stirred solution. The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, the excess reducing agent would be quenched by the slow addition of a weak acid, like dilute hydrochloric acid or ammonium chloride solution.

-

Extraction: The product would be extracted from the aqueous layer using an appropriate organic solvent, for instance, ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The resulting crude product could be further purified by recrystallization or column chromatography to yield pure 5-Bromoindan-2-ol.

Spectroscopic Data (Anticipated)

No experimental spectroscopic data for 5-Bromoindan-2-ol has been identified in the available literature. However, based on its chemical structure, the expected features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted.

Table 3: Predicted Spectroscopic Data for 5-Bromoindan-2-ol

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the range of 7.0-7.5 ppm. - A multiplet for the proton on the carbon bearing the hydroxyl group (C2-H) around 4.5-5.0 ppm. - Methylene protons (C1-H₂ and C3-H₂) as multiplets in the upfield region (2.5-3.5 ppm). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the downfield region (120-145 ppm). - A carbon signal for the C-Br bond around 115-125 ppm. - A signal for the carbon attached to the hydroxyl group (C2) in the range of 65-75 ppm. - Aliphatic methylene carbons (C1 and C3) in the upfield region (30-45 ppm). |

| IR Spectroscopy | - A broad O-H stretching band in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons just below and above 3000 cm⁻¹, respectively. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. - A C-O stretching band around 1050-1150 cm⁻¹. - A C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns may include the loss of a water molecule (M-18), a bromine atom (M-79/81), or cleavage of the five-membered ring. |

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity, signaling pathway involvement, or established experimental uses of 5-Bromoindan-2-ol. However, the indane scaffold is a common motif in medicinal chemistry, and various substituted indanes have been investigated for a range of biological activities. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its metabolic profile.

Given the lack of direct data, the primary application of 5-Bromoindan-2-ol for researchers, scientists, and drug development professionals would be as a chemical intermediate or building block for the synthesis of more complex molecules. Its functional groups (a secondary alcohol and an aryl bromide) allow for a variety of chemical transformations, making it a potentially valuable starting material for the generation of compound libraries for screening in drug discovery programs.

Potential Research Directions:

-

Synthesis of Derivatives: The hydroxyl group can be oxidized to a ketone, esterified, or used in etherification reactions. The aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents.

-

Biological Screening: A library of compounds derived from 5-Bromoindan-2-ol could be screened for various biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects, based on the known pharmacology of other indane derivatives.

Workflow for Investigating Novel Derivatives:

Caption: A logical workflow for the utilization of 5-Bromoindan-2-ol in drug discovery.

Conclusion

5-Bromoindan-2-ol is a chemical entity with a defined structure and a few reported synonyms. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests straightforward synthetic accessibility and potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of this compound and outlines logical next steps for its investigation and application in a research and development setting. Further experimental work is required to fully characterize its properties and explore its potential as a precursor to novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromoindan-2-ol from 5-bromo-2-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-bromoindan-2-ol via the reduction of 5-bromo-2-indanone using sodium borohydride. This transformation is a fundamental step in the synthesis of various indane derivatives, which are important scaffolds in medicinal chemistry. The protocol includes reagent quantities, reaction conditions, and procedures for product isolation and purification. Accompanying this protocol are tables summarizing the physicochemical properties and spectroscopic data for the key compounds, along with a visual representation of the experimental workflow.

Introduction

Indane derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The functionalization of the indane core is a key strategy in the development of new therapeutic agents. The reduction of a ketone to a secondary alcohol, as demonstrated in the conversion of 5-bromo-2-indanone to 5-bromoindan-2-ol, is a critical transformation that introduces a chiral center and a versatile hydroxyl group for further synthetic modifications. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the chemoselective reduction of ketones and aldehydes.[1][2] This protocol details a standard laboratory procedure for this synthesis, providing a reproducible method for obtaining 5-bromoindan-2-ol.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 5-bromoindan-2-ol.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Bromo-2-indanone | C₉H₇BrO | 211.06 | Off-white to pale yellow solid | Not available |

| 5-Bromoindan-2-ol | C₉H₉BrO | 213.07 | White crystalline solid | 115-117[3] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, TMS)

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 5-Bromo-2-indanone | 1, 3 | ~3.6 (s, 4H) | ~45 |

| 4 | ~7.5 (d, 1H) | ~128 | |

| 6 | ~7.4 (dd, 1H) | ~131 | |

| 7 | ~7.1 (d, 1H) | ~125 | |

| 2 (C=O) | - | ~215 | |

| 3a, 7a (quat. C) | - | ~138, ~140 | |

| 5 (C-Br) | - | ~122 | |

| 5-Bromoindan-2-ol | 1, 3 | ~3.2 (dd), ~2.8 (dd) | ~42 |

| 2 | ~4.5 (quintet, 1H) | ~75 | |

| OH | ~1.8 (d, 1H) | - | |

| 4 | ~7.3 (s, 1H) | ~126 | |

| 6 | ~7.2 (d, 1H) | ~129 | |

| 7 | ~7.0 (d, 1H) | ~123 | |

| 3a, 7a (quat. C) | - | ~141, ~143 | |

| 5 (C-Br) | - | ~120 |

Note: The NMR data presented are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol

Materials and Equipment

-

5-bromo-2-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-indanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.3 - 0.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly and carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.

-

Acidification: Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1 M HCl. This step facilitates the breakdown of the borate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 5-bromoindan-2-ol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white crystalline solid.

Expected Yield

The expected yield for this type of reduction is typically in the range of 85-95%.

Experimental Workflow

Caption: Workflow for the synthesis and purification of 5-bromoindan-2-ol.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Add it slowly and in portions.

-

Use caution when handling acidic and organic solvents.

This protocol provides a comprehensive guide for the synthesis of 5-bromoindan-2-ol. Adherence to these procedures should allow for the safe and efficient production of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Reduction of 5-Bromo-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the reduction of 5-bromo-1-indanone to 5-bromo-1-indanol using sodium borohydride. 5-Bromo-1-indanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This protocol offers a straightforward and efficient method for this conversion, which is a critical step in the development of new therapeutic agents. The methodology, reactant quantities, reaction conditions, and purification techniques are presented in detail. Additionally, comparative data for different reduction methods and characterization of the final product are summarized.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. 5-Bromo-1-indanone serves as a versatile building block for the synthesis of a variety of biologically active molecules. Its conversion to 5-bromo-1-indanol is a common step in the synthesis of compounds investigated for the treatment of obesity-related metabolic diseases.[1] The use of sodium borohydride (NaBH₄) provides a mild and selective method for the reduction of the ketone functionality, leaving other potentially reactive groups intact. This application note outlines a robust and reproducible protocol for this reduction, suitable for laboratory-scale synthesis.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 5-Bromo-1-indanone | C₉H₇BrO | 211.06[2] | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |

| Methanol | CH₄O | 32.04 | Solvent |

Table 2: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Bromo-1-indanol | C₉H₉BrO | 213.07 | Not available | White to off-white solid |

Note: Specific experimental data for the melting point of 5-bromo-1-indanol was not found in the searched literature. The melting point of the isomeric trans-2-bromo-1-indanol is reported as 130-131 °C.

Experimental Protocols

Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol

This protocol details the reduction of the ketone group of 5-bromo-1-indanone to a secondary alcohol using sodium borohydride in a methanol solvent.

Materials:

-

5-Bromo-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol (approximately 10 mL per gram of indanone). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-bromo-1-indanol.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 5-bromo-1-indanol.

Visualizations

Reaction Pathway

Caption: Reduction of 5-bromo-1-indanone to 5-bromo-1-indanol.

Experimental Workflow

Caption: Workflow for the synthesis and purification of 5-bromo-1-indanol.

References

5-Bromoindan-2-ol: A Key Precursor in the Synthesis of Novel Dopamine D2 Receptor Antagonists

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

5-Bromoindan-2-ol is a valuable synthetic intermediate, primarily utilized as a precursor for the synthesis of 5-bromo-2-indanone. This ketone derivative serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system. The indanone scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and modulate pharmacological activity. This document outlines the application of 5-Bromoindan-2-ol in the synthesis of a potent dopamine D2 receptor antagonist, providing detailed experimental protocols for the key synthetic transformations.

2. Core Application: Precursor to Dopamine D2 Receptor Antagonists

5-Bromoindan-2-ol is a key starting material for the synthesis of a class of potent and selective dopamine D2 receptor antagonists. These compounds are of significant interest for the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder. The general synthetic strategy involves the oxidation of 5-Bromoindan-2-ol to 5-bromo-2-indanone, followed by a reductive amination reaction to introduce a piperidine moiety, a common pharmacophore in many dopamine D2 receptor antagonists.

Therapeutic Rationale: Dopamine D2 Receptor Antagonism

The therapeutic effects of many antipsychotic drugs are attributed to their ability to block dopamine D2 receptors in the brain.[1] Overactivity of the dopaminergic system is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing D2 receptors, these drugs can dampen excessive dopamine signaling and alleviate these symptoms.[1]

3. Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a dopamine D2 receptor antagonist starting from 5-Bromoindan-2-ol.

Oxidation of 5-Bromoindan-2-ol to 5-Bromo-2-indanone

The oxidation of the secondary alcohol, 5-Bromoindan-2-ol, to the corresponding ketone, 5-bromo-2-indanone, is a critical first step. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation, offering high yields and compatibility with various functional groups.[2][3]

Experimental Protocol: Dess-Martin Oxidation

-

Materials:

-

5-Bromoindan-2-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

-

-

Procedure:

-

To a solution of 5-Bromoindan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

-

Stir the mixture until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-indanone as a solid.

-

Quantitative Data:

| Precursor | Product | Reagent | Solvent | Yield | Reference |

| 5-Bromoindan-2-ol | 5-bromo-2-indanone | Dess-Martin Periodinane | DCM | >95% | [2][3] |

Synthesis of a Dopamine D2 Receptor Antagonist via Reductive Amination

The ketone, 5-bromo-2-indanone, can be converted to the target amine via a reductive amination reaction. This powerful transformation involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Materials:

-

5-bromo-2-indanone

-

4-(4-fluorobenzyl)piperidine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for chromatography

-

-

Procedure:

-

To a solution of 5-bromo-2-indanone (1.0 eq) and 4-(4-fluorobenzyl)piperidine (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final product.

-

Quantitative Data:

| Precursor | Amine | Reducing Agent | Solvent | Yield |

| 5-bromo-2-indanone | 4-(4-fluorobenzyl)piperidine | STAB | DCE | 70-85% |

4. Visualizations

Synthetic Workflow

Caption: Synthetic route from 5-Bromoindan-2-ol to a Dopamine D2 antagonist.

Dopamine D2 Receptor Antagonist Mechanism of Action

Caption: Antagonist blocks dopamine binding to the D2 receptor, inhibiting its signaling.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromoindan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromoindan-2-ol in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of novel 5-arylindan-2-ol derivatives, which are of significant interest in medicinal chemistry and drug development due to their structural similarity to biologically active compounds.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an invaluable tool in modern organic synthesis.[1][2][3] This document outlines the reaction principle, provides detailed experimental protocols, and presents representative data for the successful coupling of 5-Bromoindan-2-ol with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, 5-Bromoindan-2-ol) and an organoboron compound (typically a boronic acid or its ester).[4][5][6] The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][5] A base is essential to facilitate the transmetalation step.[1][4]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the Suzuki-Miyaura coupling of 5-Bromoindan-2-ol with different arylboronic acids, providing a comparative overview of catalysts, ligands, bases, solvents, and corresponding yields.

Table 1: Screening of Palladium Catalysts and Ligands

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DME/H₂O (3:1) | 80 | 24 | 78 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Acetonitrile/H₂O (5:1) | 85 | 18 | 88 |

Reactions performed with 5-Bromoindan-2-ol (1.0 equiv.) and Phenylboronic acid (1.2 equiv.). Yields are for the isolated product.

Table 2: Substrate Scope with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenylindan-2-ol | 92 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)indan-2-ol | 89 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)indan-2-ol | 85 |

| 4 | 3-Tolylboronic acid | 5-(m-Tolyl)indan-2-ol | 90 |

| 5 | 2-Naphthylboronic acid | 5-(Naphthalen-2-yl)indan-2-ol | 81 |

| 6 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)indan-2-ol | 75 |

Reaction Conditions: 5-Bromoindan-2-ol (1.0 equiv.), Arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), Cs₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 90°C, 16h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromoindan-2-ol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Bromoindan-2-ol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial

-

Magnetic stirrer and heating plate

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-Bromoindan-2-ol.

Procedure:

-

Reaction Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromoindan-2-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and XPhos (0.03 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) to the flask via syringe. The typical concentration is 0.1 M with respect to 5-Bromoindan-2-ol.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.[1]

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-arylindan-2-ol.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these protocols, researchers can effectively synthesize a variety of 5-arylindan-2-ol derivatives for further investigation in drug discovery and development programs.

References

Application of 5-Bromoindan-2-ol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindan-2-ol is a versatile bifunctional building block for medicinal chemistry and drug discovery. It incorporates the privileged indane scaffold, which is present in a variety of biologically active compounds and natural products.[1][2][3] The indane core is a key feature in drugs such as Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5] The presence of a bromine atom on the aromatic ring and a secondary alcohol provides two orthogonal points for chemical modification, making 5-Bromoindan-2-ol an attractive starting material for the synthesis of diverse compound libraries.

The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[6][7][8] Bromination can also enhance the therapeutic activity and metabolic stability of a drug molecule.[6][8][9] The secondary alcohol can be readily oxidized to a ketone or functionalized through etherification or esterification to modulate the compound's physicochemical properties and target engagement.

These application notes provide an overview of the potential uses of 5-Bromoindan-2-ol in medicinal chemistry, detailed protocols for its derivatization, and biological data on related indane scaffolds.

Application Notes

1. Scaffold for Neurodegenerative Disease Therapeutics

The indanone and indanol cores are of significant interest in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][10] Derivatives of these scaffolds have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and B).[4] 5-Bromoindan-2-ol can serve as a starting point for the synthesis of novel inhibitors. The hydroxyl group can be modified to mimic the interactions of known ligands, while the bromo-substituted ring can be functionalized to explore new binding pockets or enhance potency.

2. Intermediate for Anti-inflammatory Agents

Indanone derivatives have been investigated as anti-inflammatory agents.[5][11] By oxidizing 5-Bromoindan-2-ol to the corresponding 5-bromoindan-2-one, researchers can access scaffolds for the development of novel anti-inflammatory compounds. Subsequent modifications at the bromine position can lead to the discovery of potent inhibitors of inflammatory pathways.

3. Building Block for Anticancer and Antiviral Agents

The indane nucleus is found in compounds with demonstrated anticancer and antiviral activities.[2][12][13] For instance, certain indanol derivatives have shown cytotoxicity against cancer cell lines and inhibitory activity against viruses like Hepatitis B.[12] The ability to diversify 5-Bromoindan-2-ol at two positions allows for the generation of a wide array of structures for screening against various cancer cell lines and viral targets. Bromo-substituted indanyl tetrazoles have also been explored as potential analgesic agents.[14]

4. Tool for Chemical Biology and Probe Development

The dual functionality of 5-Bromoindan-2-ol makes it a useful tool for creating chemical probes. The bromine atom can be used to attach reporter tags, such as fluorescent dyes or biotin, via cross-coupling reactions. The hydroxyl group can be derivatized to introduce photoaffinity labels or other reactive groups for target identification and validation studies.

Data Presentation

The following table summarizes the biological activities of various indanone and indanol derivatives, highlighting the therapeutic potential of this scaffold. Note that these are related compounds, and the activity of derivatives of 5-Bromoindan-2-ol would need to be determined experimentally.

| Compound Class | Target/Activity | Key Findings | Reference |

| Indanone Derivatives | Acetylcholinesterase (AChE) Inhibition | Compounds showed good inhibitory activity with IC50 values in the nanomolar range. | [10] |

| Indanone Derivatives | Amyloid Beta (Aβ) Aggregation Inhibition | Significantly inhibited Aβ aggregation and catalyzed the disaggregation of Aβ fibrils. | [10] |

| 2-Benzylidene-1-indanone Derivatives | Anti-inflammatory (inhibition of IL-6 and TNF-α) | Active compounds showed improved anti-inflammatory activities in vitro and in a mouse model of acute lung injury. | [5] |

| Chloro and Bromo Substituted Indanyl Tetrazoles | Analgesic Activity | Bromo-substituted derivative showed significant analgesic activity comparable to indometacin. | [14] |

| Amino-indanol Derivatives | Antiviral (Hepatitis B Virus) | Three compounds showed inhibition of HBsAg levels similar to the reference drug lamivudine. | [12] |

| Amino-indanol Derivative | Cytotoxicity (Anticancer Potential) | A chloropurinyl nucleoside derived from cis-1-amino-2-indanol was cytotoxic on MDBK cells. | [12] |

Experimental Protocols

The following are generalized protocols for the functionalization of 5-Bromoindan-2-ol. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Oxidation of 5-Bromoindan-2-ol to 5-Bromoindan-2-one

This protocol describes the oxidation of a secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

-

5-Bromoindan-2-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 5-Bromoindan-2-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel topped with Celatom® to filter out the chromium salts.

-

Wash the plug with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-bromoindan-2-one.

Protocol 2: O-Alkylation (Etherification) of 5-Bromoindan-2-ol

This protocol describes a general method for the etherification of the hydroxyl group using Williamson ether synthesis.

Materials:

-

5-Bromoindan-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-Bromoindan-2-ol (1 equivalent) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromoindan-2-ol

This protocol facilitates the formation of a carbon-carbon bond at the 5-position of the indanol core.[15][16][17]

Materials:

-

5-Bromoindan-2-ol

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)

-

1,4-Dioxane or DMF

-

Water, degassed

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine 5-Bromoindan-2-ol (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst (2.5-5 mol%).

-

Seal the vessel and purge with nitrogen or argon for 15-20 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromoindan-2-ol

This protocol enables the formation of a carbon-nitrogen bond at the 5-position.[15][16][17]

Materials:

-

5-Bromoindan-2-ol

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

A suitable phosphine ligand (e.g., Xantphos, 4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or 1,4-dioxane, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.4 equivalents) under a nitrogen or argon atmosphere.

-

Add 5-Bromoindan-2-ol (1 equivalent) and the amine (1.2 equivalents).

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celatom®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mandatory Visualization

Caption: Synthetic workflow for the diversification of 5-Bromoindan-2-ol.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by an indane derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. researchgate.net [researchgate.net]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]